Cas no 84539-49-1 (2,4,6-Tribromopyridin-3-amine)

2,4,6-Tribromopyridin-3-amine 化学的及び物理的性質
名前と識別子
-
- 3-Amino-2,4,6-tribromopyridine
- 2,4,6-Tribrom-[3]pyridylamin;2,4,6-tribromo-[3]pyridylamine;
- 2,4,6-tribromopyridin-3-amine
- BS-29621
- AB92862
- 2,4,6-Tribromo-3-pyridinamine
- 84539-49-1
- AKOS026676548
- F8880-2244
- DTXSID401307271
- 2,4,6-Tribromopyridin-3-amine
-
- MDL: MFCD00234023
- インチ: InChI=1S/C5H3Br3N2/c6-2-1-3(7)10-5(8)4(2)9/h1H,9H2
- InChIKey: LUNVYJQHKVGADE-UHFFFAOYSA-N
- ほほえんだ: c1c(c(c(nc1Br)Br)N)Br
計算された属性
- せいみつぶんしりょう: 327.78500
- どういたいしつりょう: 327.78464Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 121
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 38.9Ų
じっけんとくせい
- 密度みつど: 2.5±0.1 g/cm3
- ふってん: 352.7±37.0 °C at 760 mmHg
- フラッシュポイント: 167.1±26.5 °C
- PSA: 38.91000
- LogP: 3.53250
- じょうきあつ: 0.0±0.8 mmHg at 25°C
2,4,6-Tribromopyridin-3-amine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2,4,6-Tribromopyridin-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T118675-250mg |
2,4,6-Tribromopyridin-3-amine |
84539-49-1 | 250mg |
$ 305.00 | 2022-06-03 | ||
Advanced ChemBlocks | L21116-1G |
2,4,6-tribromopyridin-3-amine |
84539-49-1 | 95% | 1G |
$335 | 2023-09-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1594344-5g |
2,4,6-Tribromopyridin-3-amine |
84539-49-1 | 98% | 5g |
¥11340.00 | 2024-07-28 | |
A2B Chem LLC | AH72966-5g |
2,4,6-Tribromopyridin-3-amine |
84539-49-1 | 96% | 5g |
$874.00 | 2024-04-19 | |
A2B Chem LLC | AH72966-250mg |
2,4,6-Tribromopyridin-3-amine |
84539-49-1 | 96% | 250mg |
$108.00 | 2024-04-19 | |
1PlusChem | 1P00GL1I-250mg |
2,4,6-tribroMopyridin-3-aMine |
84539-49-1 | 96% | 250mg |
$117.00 | 2025-02-27 | |
TRC | T118675-125mg |
2,4,6-Tribromopyridin-3-amine |
84539-49-1 | 125mg |
$ 190.00 | 2022-06-03 | ||
TRC | T118675-625mg |
2,4,6-Tribromopyridin-3-amine |
84539-49-1 | 625mg |
$ 610.00 | 2022-06-03 | ||
Advanced ChemBlocks | L21116-5G |
2,4,6-tribromopyridin-3-amine |
84539-49-1 | 95% | 5G |
$995 | 2023-09-15 | |
A2B Chem LLC | AH72966-1g |
2,4,6-Tribromopyridin-3-amine |
84539-49-1 | 96% | 1g |
$282.00 | 2024-04-19 |
2,4,6-Tribromopyridin-3-amine 関連文献
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
2,4,6-Tribromopyridin-3-amineに関する追加情報
3-Amino-2,4,6-Tribromopyridine (CAS No. 84539-49-1): A Comprehensive Overview
3-Amino-2,4,6-Tribromopyridine (commonly referred to as Tribromopyridine) is a chemical compound with the CAS registry number 84539-49-1. This compound belongs to the class of brominated pyridines and has garnered significant attention in various fields due to its unique chemical properties and potential applications. In recent years, advancements in synthetic methodologies and its utilization in cutting-edge research have further highlighted its importance in the scientific community.
The molecular structure of 3-Amino-2,4,6-Tribromopyridine consists of a pyridine ring with three bromine atoms attached at positions 2, 4, and 6, along with an amino group at position 3. This configuration imparts the compound with distinct electronic properties and reactivity. The presence of multiple bromine atoms makes it highly reactive in certain chemical transformations, while the amino group introduces nucleophilic characteristics that can be exploited in various reactions.
Recent studies have explored the application of Tribromopyridine in the field of organic synthesis. Researchers have demonstrated its utility as an intermediate in the construction of complex heterocyclic compounds. For instance, a 2023 study published in *Journal of Organic Chemistry* highlighted how Tribromopyridine can be employed as a key intermediate in the synthesis of bioactive molecules with potential pharmacological applications. The compound's ability to undergo diverse transformations, such as nucleophilic aromatic substitution and coupling reactions, makes it a valuable building block in modern organic synthesis.
In addition to its role in organic synthesis, Tribromopyridine has also been investigated for its potential in materials science. A groundbreaking study conducted by researchers at Stanford University revealed that when incorporated into polymer matrices, Tribromopyridine significantly enhances the thermal stability and mechanical properties of the resulting materials. This discovery opens up new avenues for its application in high-performance polymers used in aerospace and automotive industries.
The synthesis of Tribromopyridine has been optimized through innovative methodologies over the past decade. Traditionally, the compound was synthesized via multi-step bromination processes involving hazardous reagents. However, recent advancements have introduced more efficient and environmentally friendly approaches. For example, a 2022 paper in *Green Chemistry* reported a catalytic method utilizing palladium catalysts for selective bromination of pyridines. This method not only reduces the environmental footprint but also enhances the overall yield and purity of Tribromopyridine.
From a pharmacological perspective, Tribromopyridine has shown promise as a lead compound for drug discovery. Preclinical studies have demonstrated that derivatives of this compound exhibit potent anti-inflammatory and antioxidant activities. A research team at the University of California recently reported that certain analogs derived from Tribromopyridine could potentially be developed into novel therapeutic agents for chronic inflammatory diseases.
Furthermore, the environmental impact and degradation pathways of Tribromopyridine have been extensively studied to ensure its safe handling and disposal. Research indicates that under aerobic conditions, the compound undergoes microbial degradation through specific enzymatic pathways. These findings are crucial for implementing sustainable practices in industries where Tribromopyridine is utilized.
In conclusion, 3-Amino-2,4,6-Tribromopyridine (CAS No. 84539-49-1) stands out as a versatile compound with multifaceted applications across various scientific domains. Its unique chemical properties make it an invaluable tool in organic synthesis, materials science, and pharmacology. As ongoing research continues to uncover new potentials for this compound, its role in advancing scientific innovation is expected to grow significantly.
84539-49-1 (2,4,6-Tribromopyridin-3-amine) 関連製品
- 2034498-62-7((4,4-difluoropiperidin-1-yl)-[2-(thiolan-3-yloxy)pyridin-4-yl]methanone)
- 451483-60-6(2-fluoro-5-{(4-fluorophenyl)methylsulfamoyl}-N-4-(propan-2-yl)phenylbenzamide)
- 1049419-25-1(N'-(4-fluorophenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide)
- 1806974-60-6(6-(Aminomethyl)-4-(difluoromethyl)-2-fluoro-3-nitropyridine)
- 2248318-02-5(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(tert-butylsulfamoyl)-4-methoxybenzoate)
- 42307-45-9(Methyl 3-(2-methoxyphenyl)-2-phenylacrylate)
- 955237-74-8(3-{1-(4-chlorophenyl)-5-oxopyrrolidin-3-ylmethyl}-1-(4-methoxyphenyl)urea)
- 1902339-78-9(tert-Butyl (4S)-3-amino-4-methoxypyrrolidine-1-carboxylate)
- 149930-92-7(Boc-D-2-amino-4-bromo-4-pentenoic acid)
- 1379191-77-1(4-Amino-3-(propylamino)benzoic acid)


